molecular formula C17H16N2O7 B2945482 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate CAS No. 868680-06-2

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No.: B2945482
CAS No.: 868680-06-2
M. Wt: 360.322
InChI Key: MGGHACFNPQGVFS-FNORWQNLSA-N
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Description

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C17H16N2O7 and its molecular weight is 360.322. The purity is usually 95%.
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Scientific Research Applications

Alpha-Nitro Ketone as Electrophile and Nucleophile

Alpha-nitro ketones have been explored for their dual roles as electrophiles and nucleophiles in the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran. These compounds have applications as probes for studying interactions with nicotinic acetylcholine receptors, highlighting their potential in neurochemical research (Nanjing Zhang, M. Tomizawa, J. Casida, 2004).

Heterocyclic Systems Synthesis

The synthesis of novel heterocyclic systems, including 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, has been achieved using methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate. These findings contribute to the development of new chemical entities for potential pharmacological applications (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).

Isoxazole Derivatives Synthesis

The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the versatility of certain pyridine derivatives in creating highly functionalized isoxazole derivatives. These compounds serve as scaffolds for further chemical modifications, potentially leading to the discovery of new materials or therapeutic agents (J. G. Ruano, Cristina Fajardo, M. R. Martín, 2005).

Catalytic Applications in Ethylene Oligomerization

Nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands have been synthesized and shown to catalyze the oligomerization of ethylene efficiently. This application underlines the compound's role in catalysis, contributing to industrial processes and material science (Anthony Kermagoret, P. Braunstein, 2008).

Nonlinear Optics and Molecular Complexation

The design and synthesis of molecular complexes involving pyridine derivatives have been explored for applications in nonlinear optics. The ideal orientation of chromophores linked by hydrogen bonds in these complexes demonstrates the potential of such compounds in creating materials with specific optical properties (M. Muthuraman, R. Masse, J. Nicoud, G. Desiraju, 2001).

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O7/c1-10-8-14(16(19(22)23)17(21)18-10)26-15(20)7-5-11-4-6-12(24-2)13(9-11)25-3/h4-9H,1-3H3,(H,18,21)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGHACFNPQGVFS-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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